N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and an oxalamide linkage, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that this compound may interact with a variety of targets related to these biological activities.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could lead to a variety of changes in cellular function depending on the specific target.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the 2-(1H-indol-3-yl)ethyl group.
Formation of the Oxalamide Linkage: The final step involves the reaction of the indole derivative with oxalyl chloride and 2-chlorobenzylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-benzyl)oxalamide: Lacks the chlorobenzyl group, which may affect its biological activity.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can influence its chemical properties.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to the presence of both the indole moiety and the chlorobenzyl group, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-7-3-1-5-14(16)12-23-19(25)18(24)21-10-9-13-11-22-17-8-4-2-6-15(13)17/h1-8,11,22H,9-10,12H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLLWZKGXJZNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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